molecular formula C11H15NO3 B067108 N-(2-ethoxyphenyl)-N-methoxyacetamide CAS No. 161531-97-1

N-(2-ethoxyphenyl)-N-methoxyacetamide

Cat. No.: B067108
CAS No.: 161531-97-1
M. Wt: 209.24 g/mol
InChI Key: ODFRGGMVPAJVDS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-methoxyacetamide, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA belongs to the class of acetanilide derivatives and has been synthesized through various methods.

Mechanism of Action

N-(2-ethoxyphenyl)-N-methoxyacetamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. This compound has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N-methoxyacetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form through recrystallization. This compound has also been extensively studied, making it a well-understood compound. However, one limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N-methoxyacetamide. One potential direction is to study its potential as a treatment for epilepsy. This compound has been found to have anticonvulsant activity, making it a potential treatment for epilepsy. Another potential direction is to study its potential as an anti-inflammatory and analgesic agent. This compound has been shown to reduce inflammation and pain in animal models, making it a potential treatment for various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, and has been shown to inhibit the production of prostaglandins. This compound has several advantages for lab experiments, including its relative simplicity to synthesize and its well-understood properties. However, further research is needed to determine its safety and efficacy in humans.

Synthesis Methods

N-(2-ethoxyphenyl)-N-methoxyacetamide can be synthesized through the reaction of 2-ethoxyaniline and methoxyacetyl chloride in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-methoxyacetamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. It has also been found to have anticonvulsant activity, making it a potential treatment for epilepsy.

Properties

161531-97-1

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N-methoxyacetamide

InChI

InChI=1S/C11H15NO3/c1-4-15-11-8-6-5-7-10(11)12(14-3)9(2)13/h5-8H,4H2,1-3H3

InChI Key

ODFRGGMVPAJVDS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(C(=O)C)OC

Canonical SMILES

CCOC1=CC=CC=C1N(C(=O)C)OC

synonyms

Acetamide, N-(2-ethoxyphenyl)-N-methoxy- (9CI)

Origin of Product

United States

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